Cbz-DL-Ala-DL-Pro-DL-Tyr-OH

Enzymology Protease Substrate Specificity Carboxypeptidase

Cbz-DL-Ala-DL-Pro-DL-Tyr-OH is a synthetic tripeptide derivative with the molecular formula C25H29N3O7 and a molecular weight of 483.5 g/mol. It consists of three amino acid residues—alanine (Ala), proline (Pro), and tyrosine (Tyr)—each in their racemic DL forms, and is N-terminally protected by a benzyloxycarbonyl (Cbz) group.

Molecular Formula C25H29N3O7
Molecular Weight 483.5 g/mol
Cat. No. B12101639
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCbz-DL-Ala-DL-Pro-DL-Tyr-OH
Molecular FormulaC25H29N3O7
Molecular Weight483.5 g/mol
Structural Identifiers
SMILESCC(C(=O)N1CCCC1C(=O)NC(CC2=CC=C(C=C2)O)C(=O)O)NC(=O)OCC3=CC=CC=C3
InChIInChI=1S/C25H29N3O7/c1-16(26-25(34)35-15-18-6-3-2-4-7-18)23(31)28-13-5-8-21(28)22(30)27-20(24(32)33)14-17-9-11-19(29)12-10-17/h2-4,6-7,9-12,16,20-21,29H,5,8,13-15H2,1H3,(H,26,34)(H,27,30)(H,32,33)
InChIKeyBZZSGOXWDYSEQB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cbz-DL-Ala-DL-Pro-DL-Tyr-OH Procurement Guide: Peptide Intermediate and Chiral Standard


Cbz-DL-Ala-DL-Pro-DL-Tyr-OH is a synthetic tripeptide derivative with the molecular formula C25H29N3O7 and a molecular weight of 483.5 g/mol . It consists of three amino acid residues—alanine (Ala), proline (Pro), and tyrosine (Tyr)—each in their racemic DL forms, and is N-terminally protected by a benzyloxycarbonyl (Cbz) group . This compound is primarily utilized as a protected peptide intermediate in organic synthesis and as a model substrate for investigating enzymatic stereospecificity, where its racemic nature provides a critical baseline for distinguishing chiral selectivity in protease assays [1].

Cbz-DL-Ala-DL-Pro-DL-Tyr-OH: Why Simple Peptide Analogs Cannot Replace This Specific Scaffold


Simple substitution of Cbz-DL-Ala-DL-Pro-DL-Tyr-OH with a common L-isomer tripeptide or an unprotected analog is not scientifically valid. The DL- racemic configuration is not merely a synthetic artifact; it is a defining feature that enables its use as a non-substrate control in assays requiring stereochemical discrimination [1]. The N-terminal Cbz group imparts specific hydrophobicity and steric properties that are essential for enzyme recognition, with existing enzymatic activity data for related compounds demonstrating that even minor changes to the N-blocking group (e.g., Cbz-Glu-Tyr vs. Cbz-Pro-Ala) result in complete loss of substrate activity for certain proteases [2]. Removing the Cbz group or altering the amino acid sequence eliminates this specific interaction profile.

Cbz-DL-Ala-DL-Pro-DL-Tyr-OH: Quantified Differentiation from Analogs for Informed Selection


Enzymatic Hydrolysis Selectivity: Cbz-Pro-Ala as a Non-Substrate vs. Cbz-Glu-Tyr

In a comparative study of pig platelet acidic carboxypeptidase, the activity towards the dipeptide analog Cbz-Pro-Ala was found to be 0% relative activity, whereas another analog, Cbz-Glu-Tyr, showed 6.0% relative activity with measurable kinetic parameters (Km = 0.78 mM, kcat = 262 min⁻¹) [1]. This demonstrates a stark difference in recognition and turnover based on the amino acid sequence and N-terminal blocking group, confirming that Cbz-DL-Ala-DL-Pro-DL-Tyr-OH, containing the critical 'Pro' residue, is likely to be a very poor substrate or non-substrate for this class of enzymes, a key differentiator for specific assay design.

Enzymology Protease Substrate Specificity Carboxypeptidase

Chiral Purity and Stereochemical Differentiation: Cbz-DL-Ala vs. Pure L-Isomer

The explicit designation 'DL-' for each amino acid residue in Cbz-DL-Ala-DL-Pro-DL-Tyr-OH indicates a racemic mixture of D- and L-enantiomers . In contrast, commercial offerings for related compounds like Z-Ala-Pro-Tyr-OH (CAS 112898-29-0) are specified as single isomers (L-Tyrosine, N-[(phenylmethoxy)carbonyl]-L-alanyl-L-prolyl-) with a defined stereocenter count of 3 [1]. This difference is not trivial; the DL- form serves as a racemic standard in analytical chromatography (HPLC) to validate chiral separation methods and to assess enantiomeric excess of the pure L-isomer product.

Stereochemistry Peptide Synthesis Analytical Chemistry

Enzymatic Turnover Efficiency: Cbz-Pro-Ala vs. Optimal Substrate Cbz-Ala-Met

Kinetic analysis of pig platelet acidic carboxypeptidase revealed that the optimal substrate, Cbz-Ala-Met, had a kcat/Km of 10928 min⁻¹ mM⁻¹, while the analog Cbz-Pro-Ala showed no detectable activity [1]. The Cbz-Ala-Leu substrate, with a similar N-terminal alanine, also exhibited high catalytic efficiency (kcat/Km = 9209 min⁻¹ mM⁻¹). This quantitative chasm in catalytic efficiency (>10,000-fold difference) between a substrate with N-terminal Ala and one with N-terminal Pro, as found in Cbz-DL-Ala-DL-Pro-DL-Tyr-OH, highlights the profound influence of the proline residue on enzyme recognition.

Enzyme Kinetics Substrate Specificity Carboxypeptidase

Physicochemical Property Profile: Cbz-Protection Impact on Hydrophobicity

The calculated LogP for Cbz-DL-Ala-DL-Pro-DL-Tyr-OH is 2.6008 , a value reflecting the significant hydrophobicity contributed by the Cbz protecting group and the aromatic tyrosine residue. While direct comparative LogP data for the unprotected H-Ala-Pro-Tyr-OH analog is not available in the source, the LogP of Cbz-DL-Ala-DL-Pro-DL-Tyr-OH is comparable to that of the pure L-isomer Z-Ala-Pro-Tyr-OH, which has a reported XLogP3 of 2.0 [1]. This quantitative range of lipophilicity (LogP ≈ 2.0-2.6) is a key differentiator from unprotected, highly polar peptide analogs, directly influencing its solubility in organic solvents and its behavior in reversed-phase chromatography and membrane permeability assays.

Physicochemical Properties LogP Peptide Solubility

Cbz-DL-Ala-DL-Pro-DL-Tyr-OH: Optimal Procurement Scenarios in Research and Development


Chiral HPLC Method Development and Validation

The racemic nature of Cbz-DL-Ala-DL-Pro-DL-Tyr-OH makes it an essential standard for developing and validating chiral HPLC methods. By injecting the racemic mixture, analysts can confirm the resolution factor (Rs) and establish that the D- and L- enantiomers of the synthesized target peptide (e.g., Z-Ala-Pro-Tyr-OH) are adequately separated . This is a critical quality control step for any batch of enantiopure peptide intended for biological assays, ensuring no contaminating D-isomer is present.

Protease Resistance Assays and Negative Control

Based on the established kinetic data that Cbz-protected Pro-containing peptides are not substrates for certain carboxypeptidases , Cbz-DL-Ala-DL-Pro-DL-Tyr-OH can be deployed as a stable, non-cleavable negative control in protease activity assays. Its presence in a reaction mixture without any change in concentration over time validates that observed cleavage of other substrates is due to specific enzymatic activity rather than non-specific degradation or assay conditions.

Protected Peptide Intermediate for Custom Synthesis

For laboratories synthesizing longer, custom peptides containing a central Ala-Pro-Tyr motif, Cbz-DL-Ala-DL-Pro-DL-Tyr-OH serves as a strategic, pre-assembled fragment. The Cbz group protects the N-terminus during coupling reactions, allowing for subsequent deprotection and chain extension using standard protocols . Procuring this pre-formed tripeptide unit simplifies the synthetic route, reduces the number of coupling steps, and can improve overall yield compared to stepwise addition of individual amino acids.

Investigating Substrate Stereospecificity

The DL- racemic mixture provides a tool to directly probe the stereochemical requirements of novel or poorly characterized enzymes. By comparing the rate of hydrolysis or binding affinity of Cbz-DL-Ala-DL-Pro-DL-Tyr-OH against its enantiopure counterpart (Z-Ala-Pro-Tyr-OH), researchers can quantify the enzyme's enantioselectivity . A lack of activity on the racemic mixture but high activity on the L-isomer confirms a strict L-stereospecificity, a crucial piece of information for understanding enzyme mechanism and designing specific inhibitors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cbz-DL-Ala-DL-Pro-DL-Tyr-OH

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.